4-propyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
描述
属性
IUPAC Name |
4-propyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS2/c1-2-3-13-14(23-19-17-13)15(21)16-6-8-20-7-4-12(18-20)11-5-9-22-10-11/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIZKRVZWHEHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-propyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a derivative of thiadiazole that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article synthesizes existing research findings on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential applications in drug development.
The compound features a thiadiazole core, which is known for its bioactive properties due to its ability to interact with various biological targets. Thiadiazoles are considered bioisosteres of pyrimidines and oxadiazoles, allowing them to cross cellular membranes effectively and engage with intracellular targets . The specific structure of this compound includes:
- A propyl group which may enhance lipophilicity.
- A thiophen-3-yl moiety that can participate in π-π stacking interactions with aromatic residues in proteins.
- A pyrazole ring , which is often associated with anticancer activity.
Biological Evaluation
Recent studies have highlighted the potential of thiadiazole derivatives as effective inhibitors of c-Met kinase, a critical target in cancer therapy. For instance, a related compound demonstrated significant inhibition of c-Met with an IC50 value as low as 2.54 nM, indicating strong potential for anticancer applications .
In Vitro Studies
In vitro evaluations have shown that compounds similar to 4-propyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide exhibit:
- Cytotoxicity against various cancer cell lines , including MKN-45 and others. For example, another derivative showed IC50 values ranging from 3.58 to 15.36 μM against three cancer cell lines .
- Induction of apoptosis : Mechanistic studies revealed that these compounds can induce cell cycle arrest and apoptosis in cancer cells, a critical pathway for anticancer efficacy .
Case Studies
A notable case study involved the evaluation of a series of thiadiazole derivatives where one compound exhibited a significant increase in apoptotic cells (from 0.89% in untreated controls to 37.83% in treated cells) after 24 hours of treatment . This underscores the potential of thiadiazole-based compounds in triggering programmed cell death in cancer cells.
Pharmacokinetic Properties
The pharmacokinetic profiles of related thiadiazole derivatives have been assessed in animal models (e.g., BALB/c mice), indicating favorable absorption and distribution characteristics. This is crucial for the development of effective therapeutic agents .
Comparative Biological Activity Table
| Compound | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4-propyl-N-(...) | c-Met | 2.54 | Inhibition of phosphorylation |
| Compound 51am | c-Met | 9.26 | Induces apoptosis |
| Compound 4f | BRAF/VEGFR-2 | 0.071 / 0.194 | Cell cycle arrest |
科学研究应用
Case Studies
Recent studies have highlighted the efficacy of thiadiazole derivatives against various cancer cell lines. For example:
- A derivative exhibited an IC50 value of 45.67 nM against c-Met, indicating potent inhibitory activity .
- Another study reported that thiadiazole compounds showed significant cytotoxic effects against human hepatocellular carcinoma and lung cancer cell lines .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
Research has documented the synthesis of various thiadiazole derivatives that demonstrated notable antibacterial activity:
- Compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth through mechanisms that may involve disruption of DNA synthesis or protein function .
Pharmacokinetic Profile
The pharmacokinetic properties of thiadiazoles are crucial for their development as therapeutic agents. Studies have indicated favorable absorption and distribution characteristics for certain derivatives:
- In vivo studies on similar compounds have shown good bioavailability and metabolic stability in animal models, suggesting potential for clinical applications .
Summary Table of Applications
| Application | Mechanism | Case Study Findings |
|---|---|---|
| Anticancer Activity | Inhibition of c-Met; HDAC inhibition | IC50 = 45.67 nM against c-Met; effective on HepG-2 |
| Antimicrobial Activity | Disruption of cell walls; interference with metabolism | Effective against Staphylococcus aureus and E. coli |
| Pharmacokinetics | Good bioavailability; metabolic stability | Favorable profiles observed in animal studies |
化学反应分析
Thiadiazole Ring Reactivity
-
Oxidation : The sulfur atom in the thiadiazole ring undergoes oxidation with H₂O₂ or mCPBA to form sulfoxide derivatives .
-
Nucleophilic Substitution : The C-5 position reacts with amines or thiols under basic conditions.
Pyrazole-Thiophene Interactions
-
Electrophilic Substitution : Thiophene undergoes bromination or nitration at the α-position.
-
Coordination Chemistry : The pyrazole nitrogen binds to transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with enhanced bioactivity .
Reactivity with Common Reagents
Mechanistic Insights
-
Cycloaddition Reactions : The thiadiazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles (e.g., triazolothiadiazoles) .
-
Hydrolysis : Under strong acidic conditions (HCl/H₂O), the carboxamide bond cleaves to regenerate the carboxylic acid.
Analytical Characterization
相似化合物的比较
Thiadiazole- and Thiazole-Based Carboxamides
A key analog is 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide (), which shares a heterocyclic carboxamide scaffold but differs in core (thiazole vs. thiadiazole) and substituents (pyridinyl vs. thiophene-pyrazole).
| Property | Target Compound | 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide |
|---|---|---|
| Core Structure | 1,2,3-Thiadiazole | Thiazole |
| 5-Position Substituent | Carboxamide with ethyl-pyrazole-thiophene chain | Carboxamide with methyl group |
| 4-Position Substituent | Propyl | Methyl |
| Aromatic Groups | Thiophen-3-yl, pyrazole | Pyridinyl |
The thiadiazole core in the target compound may confer greater metabolic stability compared to thiazole due to sulfur’s electronic effects . The pyridinyl group in the analog enhances water solubility, whereas the thiophene-pyrazole chain in the target compound likely improves lipophilicity and membrane permeability .
Pyrazole-Containing Derivatives
Compounds like 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide () share the pyrazole motif but incorporate isoxazole and carbothioamide groups.
| Feature | Target Compound | Pyrazole-Isoxazole Carbothioamide |
|---|---|---|
| Pyrazole Substitution | 3-(Thiophen-3-yl) | 3-(4-Nitrophenyl-isoxazole) |
| Functional Group | Carboxamide | Carbothioamide |
| Additional Rings | Thiadiazole, thiophene | Isoxazole, nitrobenzene |
The nitro group in the analog could enhance electrophilicity but may increase toxicity risks.
常见问题
Q. Basic: What are the standard synthetic routes for preparing this compound?
The compound is synthesized via multi-step heterocyclic coupling. Key steps include:
- Step 1 : Formation of the pyrazole-thiophene moiety via Huisgen cycloaddition (thiophene-3-carbaldehyde and hydrazine derivatives) .
- Step 2 : Introduction of the 1,2,3-thiadiazole ring using thionation reactions (e.g., H2S gas or Lawesson’s reagent) .
- Step 3 : Carboxamide linkage via coupling agents (EDC/HOBt) between the thiadiazole and propyl-ethylamine intermediates .
Reaction conditions (solvent: DMF or acetonitrile; temperature: 60–80°C) are critical for yield optimization (~60–70%) .
Q. Advanced: How can reaction purity be improved without column chromatography?
- Use recrystallization with ethanol/water mixtures (70:30 v/v) to remove polar byproducts .
- Employ flow chemistry for precise control of reaction kinetics, reducing side-product formation .
- Monitor intermediates via TLC (silica gel, hexane:ethyl acetate 3:1) and in situ FTIR to track functional group transformations .
Structural Characterization
Q. Basic: What spectroscopic methods confirm the structure?
- <sup>1</sup>H/<sup>13</sup>C NMR : Pyrazole protons appear at δ 7.8–8.2 ppm; thiophene signals at δ 6.9–7.3 ppm. Thiadiazole carbons resonate at ~160–170 ppm .
- HRMS : Exact mass calculated for C16H18N6OS2 is 394.09; experimental m/z 395.10 [M+H]<sup>+</sup> .
Q. Advanced: How are structural ambiguities resolved (e.g., tautomerism)?
- 2D NMR (NOESY, HSQC) : Differentiate pyrazole NH tautomers via spatial correlations .
- X-ray crystallography : Resolve regiochemistry of the thiadiazole-propyl linkage (e.g., bond angles ~120° for sp<sup>2</sup> hybridization) .
Biological Activity Assessment
Q. Basic: What in vitro assays are suitable for initial screening?
Q. Advanced: How is the mechanism of action studied?
- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17) .
- Kinase inhibition assays : Measure ATPase activity via luminescence-based kits (e.g., Promega) .
Data Contradictions
Q. Basic: How to address solubility discrepancies across studies?
- Standardize solvent systems: Use DMSO for stock solutions (≤0.1% in assays) .
- HPLC-UV : Quantify solubility in PBS (pH 7.4) at 25°C; logP ~2.5 suggests moderate lipophilicity .
Q. Advanced: Resolving conflicting SAR data for thiophene vs. furan analogs
- Perform free-energy perturbation (FEP) simulations to compare binding affinities .
- Synthesize isotopologs (e.g., <sup>2</sup>H-thiophene) to probe metabolic stability vs. activity .
Reactivity and Stability
Q. Basic: What functional groups are prone to degradation?
Q. Advanced: Predicting degradation pathways under UV exposure
- LC-QTOF-MS : Identify photodegradants (e.g., sulfoxide derivatives) .
- DFT calculations : Simulate bond dissociation energies to prioritize stable substituents .
Structure-Activity Relationship (SAR)
Q. Basic: How does the propyl chain length affect activity?
Q. Advanced: Designing isoform-selective analogs
- CoMFA/CoMSIA : Model steric/electronic requirements for kinase isoform selectivity .
- Parallel synthesis : Generate a 48-member library with varied thiophene substituents (e.g., Cl, NO2) .
Computational Modeling
Q. Basic: Which software tools predict physicochemical properties?
- Schrödinger Suite : Calculate logP, pKa, and solubility (QikProp module) .
- SwissADME : Assess bioavailability and PAINS alerts .
Q. Advanced: Enhancing docking accuracy for flexible receptors
- Induced-fit docking (IFD) : Account for protein conformational changes .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns trajectories .
Comparative Studies
Q. Basic: How does this compound compare to commercial kinase inhibitors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
